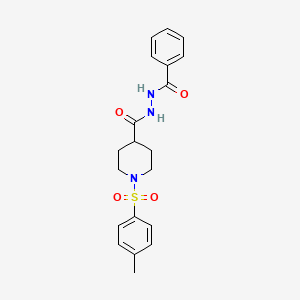

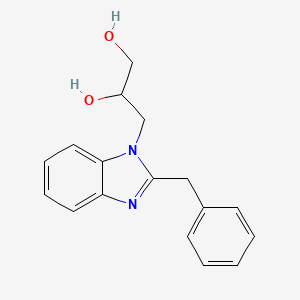

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s as a potential antihistamine drug, but later gained popularity as a recreational drug due to its psychoactive effects. BZP has been classified as a Schedule III controlled substance in many countries, including the United States, due to its potential for abuse and dependence. However, despite its illicit use, BZP has also gained attention in scientific research for its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Transformation to Bioactive Cyclic Ketals

3-(Imidazol-1-yl)propane-1,2-diol, a compound related to 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, has been synthesized through various pathways, including the Wagner reaction and hydrolysis processes. These syntheses lead to the creation of 4-(azol-1-ylmethyl)-1,3-dioxolanes, a class of bioactive cyclic ketals, by reacting with ketones (Talismanov et al., 2021).

Crystal Engineering and Supramolecular Architecture

The protonated benzimidazole group, as found in derivatives of 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, has been used in crystal engineering. This approach is important in creating various crystalline structures through interactions like stacking and hydrogen bonding (Matthews et al., 2003).

Development of Supramolecular Networks

Compounds derived from 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol have been used to create diverse three-dimensional supramolecular networks. These networks are established through intermolecular hydrogen bonding and π–π interactions, demonstrating potential in the field of material science and molecular architecture (Cui et al., 2017).

Application in Photoluminescent Properties

Novel compounds involving 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol derivatives have been studied for their photoluminescent properties. This research contributes to the development of materials with specific light-emitting characteristics, useful in various scientific and industrial applications (Si Zhen-jun, 2011).

Gas Adsorption and Storage Properties

Research has been conducted on the synthesis of coordination polymers using rigid imidazole ligands related to 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol. These polymers have shown distinct gas adsorption properties, which are vital for applications in gas storage and separation technologies (Li et al., 2010).

Electrochemical Lithium-Ion Storage

Cobalt(II) coordination polymers containing bis-benzimidazole ligands, structurally similar to 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, have been synthesized and investigated for their electrochemical lithium-ion storage properties. This research is crucial for advancing battery technology and energy storage systems (Wen et al., 2014).

Propriétés

IUPAC Name |

3-(2-benzylbenzimidazol-1-yl)propane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-12-14(21)11-19-16-9-5-4-8-15(16)18-17(19)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJSKZBRFNRFGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

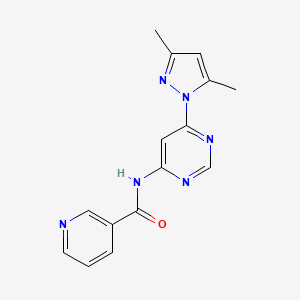

![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)

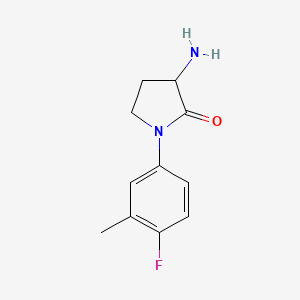

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)